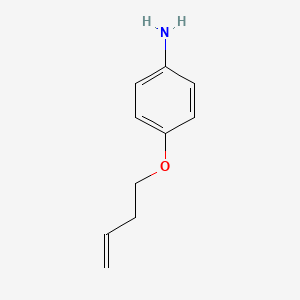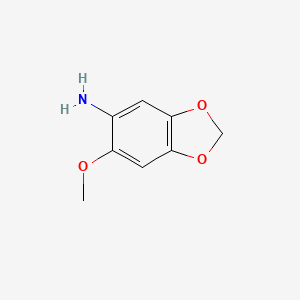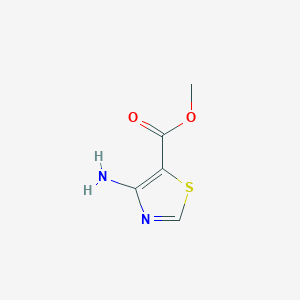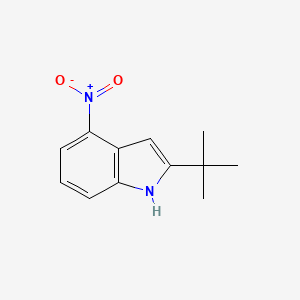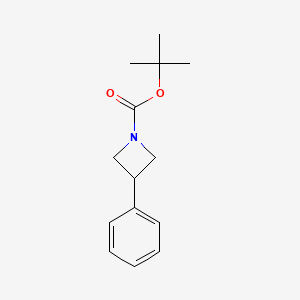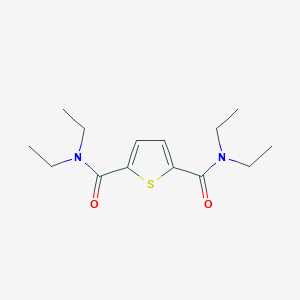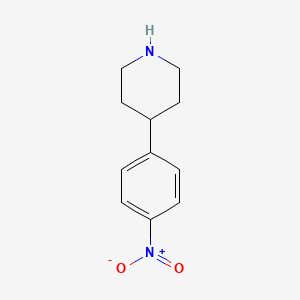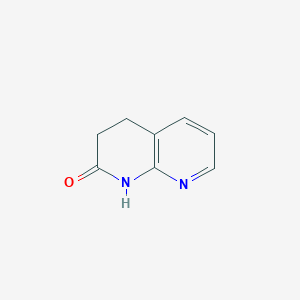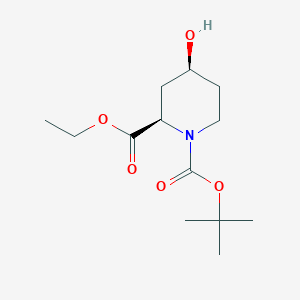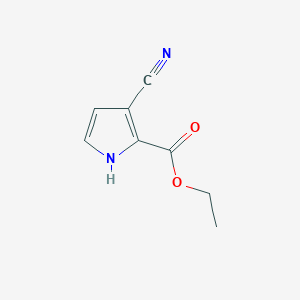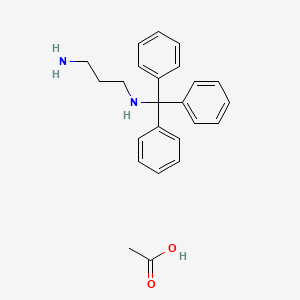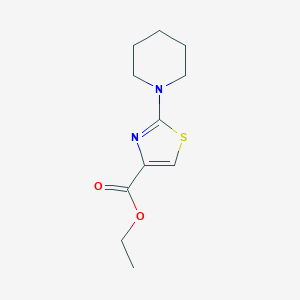
Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate
Descripción general
Descripción
Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate (ETPC) is an organic compound belonging to the thiazole family of compounds. It is a white crystalline solid with a melting point of 97-98°C and a boiling point of 291-293°C. ETPC is a versatile compound with a wide range of applications in both scientific research and industrial processes. It has been used in the synthesis of a variety of compounds including pharmaceuticals, agrochemicals, and polymers. ETPC has also been used as a catalyst in the synthesis of polymers, as well as in the production of polymers with improved properties.
Aplicaciones Científicas De Investigación
“Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate” is a type of piperidine derivative , and piperidines are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Here are some potential applications based on the properties of thiazoles and piperidines:
-
Antioxidant : Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals, which are harmful to our bodies and can cause various diseases.
-
Analgesic : Thiazole derivatives can also act as analgesics . They can be used to relieve pain.
-
Anti-inflammatory : Thiazole derivatives have anti-inflammatory properties . They can be used to reduce inflammation in the body.
-
Antimicrobial and Antifungal : Thiazole derivatives have been found to have antimicrobial and antifungal properties . They can be used to treat various infections caused by microbes and fungi.
-
Antiviral : Thiazole derivatives can act as antiviral agents . They can be used to treat viral infections.
-
Antitumor or Cytotoxic : Thiazole derivatives have been found to have antitumor or cytotoxic properties . They can be used in the treatment of cancer.
“Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate” is a type of piperidine derivative , and piperidines are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Here are some potential applications based on the properties of thiazoles and piperidines:
-
Antioxidant : Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals, which are harmful to our bodies and can cause various diseases.
-
Analgesic : Thiazole derivatives can also act as analgesics . They can be used to relieve pain.
-
Anti-inflammatory : Thiazole derivatives have anti-inflammatory properties . They can be used to reduce inflammation in the body.
-
Antimicrobial and Antifungal : Thiazole derivatives have been found to have antimicrobial and antifungal properties . They can be used to treat various infections caused by microbes and fungi.
-
Antiviral : Thiazole derivatives can act as antiviral agents . They can be used to treat viral infections.
-
Antitumor or Cytotoxic : Thiazole derivatives have been found to have antitumor or cytotoxic properties . They can be used in the treatment of cancer.
Propiedades
IUPAC Name |
ethyl 2-piperidin-1-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-2-15-10(14)9-8-16-11(12-9)13-6-4-3-5-7-13/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNOYPUXHJNTPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567606 | |
| Record name | Ethyl 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(piperidin-1-yl)thiazole-4-carboxylate | |
CAS RN |
126533-98-0 | |
| Record name | Ethyl 2-(1-piperidinyl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126533-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(piperidin-1-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

